- Photosynthesis-inhibiting activity of methoxy-substituted 3-hydroxynaphthalene-2-carboxanilidesInternational Electronic Conference on Synthetic Organic Chemistry, 2020, 1, 1-7,
Cas no 92-73-9 (N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide)
92-73-9 structure
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide
92-73-9
C19H17NO4
323.342585325241
MFCD00043902
34661
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Properties
Names and Identifiers
-
- N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide
- 3-hydroxy-2',5'-dimethoxynaphthanilide
- N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- NAPHTHOL AS-BG
- Acna Naphthol BG
- Brenthol FO
- Cibanaphthol RDM
- Naphtanilide BG
- Naphtazol BJ
- Naphthol AS-BG Supra
- Sanatol BG
- Solunaptol FOL
- Azoic Coupling Component 19
- 2-Naphthanilide, 3-hydroxy-2′,5′-dimethoxy- (6CI, 7CI, 8CI)
- N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (ACI)
- 3-Hydroxy-2′,5′-dimethoxy-2-naphthanilide
- C.I. Azoic Coupling Component 19
- Naphtol AS-BG
- Naphtol AS-BG Supra
- NSC 37618
- Tulathol AS-BG
- +Expand
-
- MFCD00043902
- LAKNSQZHAUYJJM-UHFFFAOYSA-N
- 1S/C19H17NO4/c1-23-14-7-8-18(24-2)16(11-14)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21/h3-11,21H,1-2H3,(H,20,22)
- O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C(OC)=CC=C(OC)C=1
Computed Properties
- 323.11600
- 2
- 5
- 5
- 323.115758
- 24
- 430
- 0
- 0
- 0
- 0
- 0
- 1
- 4.1
- 9
- 0
- 67.8
Experimental Properties
- 3.88790
- 67.79000
- 1.678
- 459.1°C at 760 mmHg
- 231.4°C
- 1.299
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Security Information
- 3
- S26; S37/39; S36/37/39
- R36/37/38; R20/21/22
- Xi Xn
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Customs Data
- 2924299090
-
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Price
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; rt; 10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; rt; 10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Reference
- Consensus-based pharmacophore mapping for new set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamidesInternational Journal of Molecular Sciences, 2020, 21(18),,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
Reference
- Preparation of phenol or phenyl acetate derivatives for treatment of allergic diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
Reference
- Preparation of phenol or phenyl acetate derivatives as therapeutic drugs for prevention or treatment of diabetes and/or diabetes complications, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- Preparation of phenol or phenyl acetate derivatives as inhibitors against the activation of activator protein-1 (AP-1) and nuclear factor of activated T-cells (NFAT), World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
Reference
- Benzamide, naphthalenecarboxamide, arylacetamide, arenesulfonamide, carbamate, thiocarbamate, and benzylamine inhibitors of inosine-5'-monophosphate dehydrogenase, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- Aryl amides of 2-hydroxy-3-naphthoic acid, Czechoslovakia, , ,
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Raw materials
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Preparation Products
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Related Literature
-
Jingrong Yu,Toyoaki Matsuura,Yusuke Yoshikawa,Md Nazrul Islam,Michio Hori Phys. Chem. Chem. Phys., 2005,7, 373-378
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3. Back cover
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Bei Liu,Zixin Han,Qi Han,Yufei Shu,Mengxia Wang,Li Wang,Zhongying Wang,Joel A. Pedersen Environ. Sci.: Nano, 2022,9, 1605-1616
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Zachary Estlack,Devasier Bennet,Ted Reid,Jungkyu Kim Lab Chip, 2017,17, 1539-1551
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X.-L. Ge,W.-Z. Meng,Z.-D. Han,B. Qian,W. Zhao,X.-F. Jiang,Y. Fang,S. Ju Phys. Chem. Chem. Phys., 2023,25, 25573-25580
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Ping Wu,Pan Du,Hui Zhang,Chenxin Cai Phys. Chem. Chem. Phys., 2014,16, 5640-5648
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8. Reusable biocatalytic crosslinked microparticles self-assembled from enzyme-nanoparticle complexes†Youngdo Jeong,Bradley Duncan,Myoung-Hwan Park,Chaekyu Kim,Vincent M. Rotello Chem. Commun., 2011,47, 12077-12079
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Feng Li,Xing-Long Li,Chuang Li,Jing Shi,Yao Fu Green Chem., 2018,20, 3050-3058
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Dongwook Ko,Bongjun Gu,Sungjin Jo,Dong Choon Hyun,Chang Su Kim,Hyeon-Ju Oh RSC Adv., 2021,11, 9766-9774
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